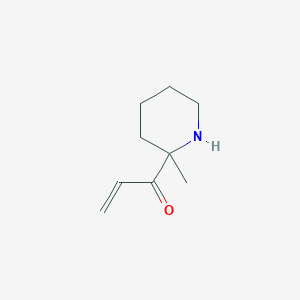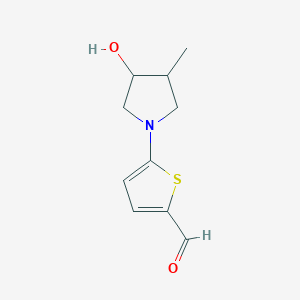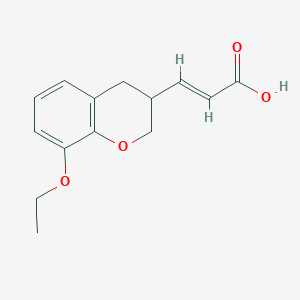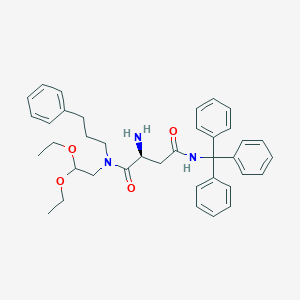
rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride: is a chiral compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exists as a hydrochloride salt, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the cyclization of suitable precursors under controlled conditions to ensure the correct stereochemistry. For example, the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction can yield the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
作用機序
The mechanism of action of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
類似化合物との比較
(2R,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with different spatial arrangement of the methyl groups.
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride: A stereoisomer with both methyl groups in the opposite configuration.
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with a different configuration.
Uniqueness: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it valuable in applications where chiral specificity is crucial .
特性
分子式 |
C6H14ClN |
|---|---|
分子量 |
135.63 g/mol |
IUPAC名 |
(2R,4S)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChIキー |
RDKBTPFACIKRQD-RIHPBJNCSA-N |
異性体SMILES |
C[C@H]1C[C@H](NC1)C.Cl |
正規SMILES |
CC1CC(NC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





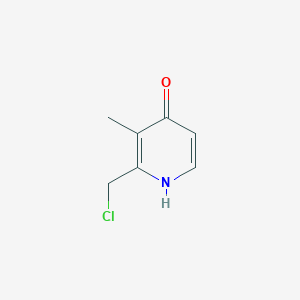
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)


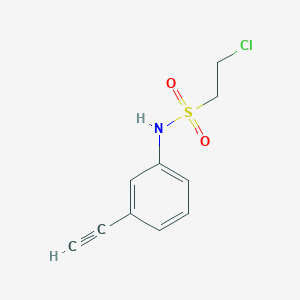
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)

